N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide
Description
N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a methylpropan-2-yl group, and a but-2-ynamide moiety, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-5-8-14(17)16-15(2,3)11-12-9-6-7-10-13(12)18-4/h6-7,9-10H,11H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOBRQLKIVIRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)(C)CC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate alkynes under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ynamide bond . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in the synthesis of amides and peptides, providing high yields and selectivity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a multi-target antagonist, affecting various receptors and enzymes. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.
Comparison with Similar Compounds
N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide can be compared with other similar compounds to highlight its uniqueness:
N-[2-(3-Methoxyphenyl)-1-phenylethyl]but-2-ynamide: This compound has a similar ynamide structure but differs in the substitution pattern on the phenyl ring.
N-[1-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide: This compound features a cyclobutyl group instead of a methylpropan-2-yl group, leading to different chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
